
BAY 36-7620
概要
説明
BAY 367620は、バイエル薬品によって開発された合成有機化合物です。メタボトロピックグルタミン酸受容体アンタゴニストとしての役割で知られており、特にメタボトロピックグルタミン酸受容体1(mGlu1受容体)を標的としています。 この化合物は、てんかんを含む神経系疾患における潜在的な治療用途のために研究されてきました .
準備方法
BAY 367620の合成は、コア構造の調製から始まるいくつかのステップを伴います。重要な中間体は、(3aS,6aS)-5-メチリデン-3a-(ナフタレン-2-イルメチル)-1,4,6,6a-テトラヒドロシクロペンタ[c]フラン-3-オンです。合成経路には、以下のステップが含まれます。
コア構造の形成: コア構造は、環化や官能基の改変を含む一連の反応によって合成されます。
ナフタレン-2-イルメチル基の導入: このステップは、求核置換反応によってコア構造にナフタレン-2-イルメチル基を付加することを伴います。
最終的な改変:
化学反応解析
BAY 367620は、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、化合物に存在する官能基を改変するために実行できます。
置換: 求核置換反応と求電子置換反応は、官能基を導入または改変するために一般的です。
加水分解: この化合物は、酸性または塩基性条件下で加水分解されて、より小さな断片に分かれます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メタノールナトリウムなどの求核剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
化学: メタボトロピックグルタミン酸受容体の構造と機能を研究するための貴重なツールとして役立ちます。
生物学: この化合物は、細胞シグナル伝達と神経生物学におけるmGlu1受容体の役割を調査するために使用されます。
医学: BAY 367620は、てんかんや特定の種類のがんを含む神経系疾患の治療のために前臨床試験で有望であることが示されています。
化学反応の分析
BAY 367620 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Synaptic Plasticity
BAY 36-7620 has been extensively studied for its effects on synaptic plasticity, particularly in the hippocampus. Research indicates that it modulates long-term potentiation (LTP) in hippocampal slices:
- Long-Term Potentiation : At a concentration of 10 μM, this compound enhances LTP induced by weak stimulation but diminishes LTP at lower concentrations (1 μM). This suggests a nuanced role in synaptic strengthening processes .
Spatial Learning and Memory
In behavioral studies, this compound has exhibited effects on spatial learning:
- Water Maze Task : In a mouse model, administration of this compound (10 mg/kg) impaired learning during the initial days of a water escape task, indicating potential applications in studying memory acquisition and retrieval mechanisms .
Neuroprotection and Anticonvulsant Effects
This compound has demonstrated neuroprotective properties in various models:
- Anticonvulsant Activity : Systemic administration has shown efficacy in reducing seizure activities, making it a candidate for further exploration in epilepsy treatment .
Case Study 1: Synaptic Modulation
A study conducted on rat hippocampal slices revealed that this compound significantly modulates synaptic responses under varying stimulation conditions. The findings suggest that mGlu1 receptor antagonism can enhance certain synaptic pathways while inhibiting others, highlighting its potential for therapeutic interventions in cognitive disorders.
Case Study 2: Behavioral Impact on Learning
In a controlled experiment involving mice subjected to the Morris water maze, researchers found that this compound administration led to increased escape latencies during initial trials, suggesting impaired learning capabilities. However, performance normalized after repeated trials, indicating possible compensatory mechanisms or adaptations over time .
作用機序
BAY 367620は、メタボトロピックグルタミン酸受容体1(mGlu1受容体)を拮抗することにより、その効果を発揮します。この受容体は、神経伝達物質の放出やシナプス可塑性の調節を含むさまざまな細胞シグナル伝達経路に関与しています。mGlu1受容体を阻害することにより、BAY 367620はこれらの経路を調節でき、てんかんやがんなどの状態における潜在的な治療効果をもたらします。 この化合物の作用機序には、受容体の活性を遮断し、病気の進行に寄与する下流のシグナル伝達イベントを阻止することが含まれます .
類似の化合物との比較
BAY 367620は、mGlu1受容体の特定の標的化においてユニークです。類似の化合物には、以下が含まれます。
リルーゾール: 別のmGlu1受容体アンタゴニストですが、薬理学的特性が異なります。
LY367385: 異なる結合特性を持つ選択的なmGlu1受容体アンタゴニスト。
CPCCOEt: 異なる化学構造と作用機序を持つmGlu1受容体アンタゴニスト。
これらの化合物と比較して、BAY 367620は、mGlu1受容体に対するその効力と選択性に関してユニークな利点を提供し、研究と潜在的な治療用途のための貴重なツールとなります .
類似化合物との比較
BAY 367620 is unique in its specific targeting of the mGlu1 receptor. Similar compounds include:
Riluzole: Another mGlu1 receptor antagonist, but with distinct pharmacological properties.
LY367385: A selective mGlu1 receptor antagonist with different binding characteristics.
CPCCOEt: An mGlu1 receptor antagonist with a different chemical structure and mechanism of action.
Compared to these compounds, BAY 367620 offers unique advantages in terms of its potency and selectivity for the mGlu1 receptor, making it a valuable tool for research and potential therapeutic applications .
生物活性
BAY 36-7620 is a selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGlu1), recognized for its unique biological activities and potential therapeutic applications. This compound has garnered attention in various fields, including neuropharmacology and oncology, due to its ability to modulate synaptic transmission and influence cellular processes.
- Chemical Name : (3aS,6aS)-6a-Naphtalen-2-ylmethyl-5-methyliden-hexahydro-cyclopental[c]furan-1-one
- CAS Number : 232605-26-4
- Molecular Weight : Not specified in the sources.
- Purity : ≥98%
This compound acts primarily as a non-competitive antagonist at mGlu1 receptors, exhibiting an IC50 value of approximately 0.16 μM, which indicates its potency in inhibiting receptor activity. It has been shown to impair classical conditioning and associated synaptic plasticity in hippocampal neurons, demonstrating its role in modulating synaptic transmission .
In Vitro Studies
Research indicates that this compound significantly affects various cellular functions:
- Cell Growth Inhibition : In human melanoma cells, this compound inhibited cell proliferation and promoted apoptosis, reducing extracellular glutamate levels. This effect was also observed in osteoblast-like osteosarcoma cells and breast cancer cell lines .
- Synaptic Plasticity : In hippocampal slices, this compound enhanced long-term potentiation (LTP) induced by weak stimulation while diminishing LTP at higher concentrations (1 μM). It did not affect strong LTP, indicating selective modulation of synaptic responses .
In Vivo Studies
This compound has demonstrated various neuroprotective effects in animal models:
- Anticonvulsant Effects : In mouse models, it protected against pentylenetetrazole-induced convulsions with a minimum effective dose of 10 mg/kg .
- Neuroprotection : In models of acute subdural hematoma and middle cerebral artery occlusion, this compound exhibited neuroprotective effects without causing the typical side effects associated with ionotropic glutamate receptor antagonists .
Case Studies
Several studies have explored the implications of this compound in different contexts:
Clinical Implications
While this compound is still in preclinical development, its unique properties as an mGlu1 antagonist suggest potential applications in treating neurological disorders characterized by glutamate dysregulation, such as epilepsy and neurodegenerative diseases. Its ability to inhibit tumor cell growth also positions it as a candidate for further investigation in cancer therapy.
特性
IUPAC Name |
(3aS,6aS)-5-methylidene-3a-(naphthalen-2-ylmethyl)-1,4,6,6a-tetrahydrocyclopenta[c]furan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2/c1-13-8-17-12-21-18(20)19(17,10-13)11-14-6-7-15-4-2-3-5-16(15)9-14/h2-7,9,17H,1,8,10-12H2/t17-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIRWLJKDBYYOG-MJGOQNOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2COC(=O)C2(C1)CC3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1C[C@@H]2COC(=O)[C@@]2(C1)CC3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
232605-26-4 | |
Record name | BAY-36-7620 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232605264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAY-36-7620 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P934RSF8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BAY36-7620 acts as a non-competitive antagonist of mGluR1, binding to a site distinct from the glutamate binding site. [] This binding inhibits the receptor's constitutive activity, making BAY36-7620 an inverse agonist. [] The interaction primarily occurs within the transmembrane region of mGluR1, specifically transmembrane helices 4 to 7. [] This binding prevents agonist-induced signaling, leading to a decrease in downstream signaling pathways associated with mGluR1 activation, such as the phosphatidylinositol-calcium second messenger system. []
ANone: The provided research papers do not explicitly discuss stability and formulation strategies for BAY36-7620. Further investigation into these aspects is necessary.
ANone: The development of resistance to BAY36-7620 and potential cross-resistance with other compounds has not been extensively studied in the provided research papers. Further research is needed to understand the long-term effects of mGluR1 inhibition and the potential emergence of resistance.
A: BAY36-7620 represents a significant milestone in mGluR1 research as the first described inverse agonist for this receptor. [] Its discovery enabled further investigation into the role of mGluR1 constitutive activity in various physiological and pathological processes, including cancer development and progression. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。